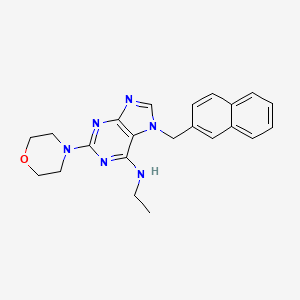
DprE1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DprE1-IN-6 is a compound known for its inhibitory effects on the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is crucial in the biosynthesis of the mycobacterial cell wall, making this compound a significant compound in the fight against tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-6 involves a multi-step process that includes the formation of key intermediates through various organic reactions. One common synthetic route involves the use of benzothiazole derivatives, which are synthesized through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These intermediates are then further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and concentration of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DprE1-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
DprE1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on mycobacterial cell wall biosynthesis and the development of new antimicrobial agents.
Medicine: Investigated for its potential as a therapeutic agent against drug-resistant tuberculosis.
Industry: Utilized in the development of new drugs and chemical processes for large-scale production
Wirkmechanismus
DprE1-IN-6 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .
Vergleich Mit ähnlichen Verbindungen
DprE1-IN-6 is unique in its high potency and specificity for the DprE1 enzyme. Similar compounds include:
Benzothiazinones: These compounds also inhibit DprE1 but may have different binding affinities and mechanisms of action.
Macozinone: Another DprE1 inhibitor currently in clinical trials.
OPC-167832: A potent DprE1 inhibitor with a different chemical structure.
TBA-7371: A novel DprE1 inhibitor with promising anti-tubercular activity .
This compound stands out due to its strong inhibitory effects and potential for treating drug-resistant tuberculosis, making it a valuable compound in ongoing research and drug development efforts.
Eigenschaften
Molekularformel |
C22H24N6O |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26) |
InChI-Schlüssel |
WPINVMNTXVOWAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
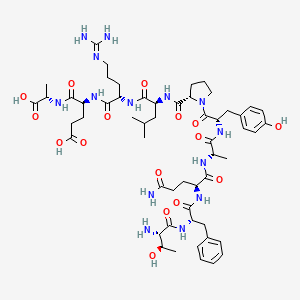
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
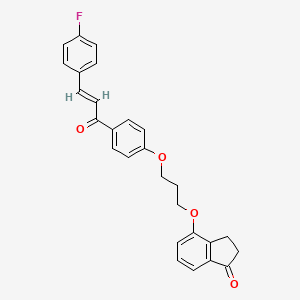

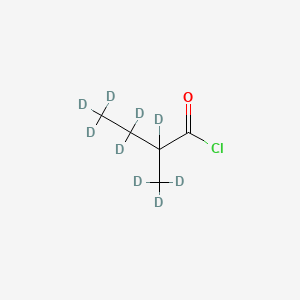
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
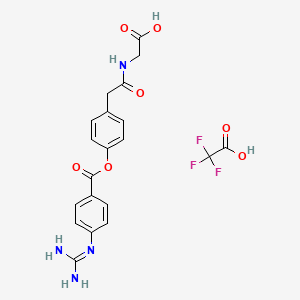
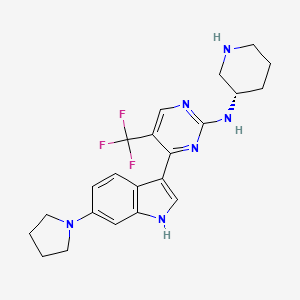
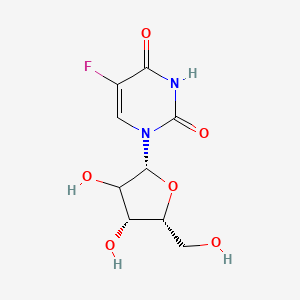
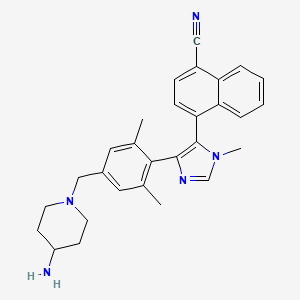
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
